A Comprehensive Technical Guide to the Physicochemical Properties of Methyl alpha-Eleostearate
A Comprehensive Technical Guide to the Physicochemical Properties of Methyl alpha-Eleostearate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl alpha-eleostearate, a conjugated linolenic acid methyl ester, is a compound of significant interest due to its presence in various plant oils and its potential therapeutic activities, including the induction of apoptosis in cancer cells. This technical guide provides a detailed overview of the known physicochemical properties of Methyl alpha-eleostearate. It includes a summary of its quantitative data, detailed experimental methodologies for the determination of these properties, and a visualization of its apoptotic signaling pathway in colon cancer cells. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development.
Physicochemical Properties
Methyl alpha-eleostearate is the methyl ester of alpha-eleostearic acid, a conjugated fatty acid. Its chemical structure and properties are summarized below.
General Properties
| Property | Value | Source(s) |
| Chemical Name | Methyl (9Z,11E,13E)-octadeca-9,11,13-trienoate | [1] |
| Common Names | Methyl alpha-eleostearate, α-ESA methyl ester | [2] |
| CAS Number | 4175-47-7 | [3] |
| Molecular Formula | C19H32O2 | [4] |
| Molecular Weight | 292.46 g/mol | [4][5] |
| Physical State | Neat liquid at room temperature | [6] |
Spectroscopic Properties
| Property | Value | Source(s) |
| UV Absorption Maxima (in Ethanol) | 261, 270, 281 nm | [7] |
Solubility
| Solvent | Solubility | Source(s) |
| Ethanol | 100 mg/mL (341.92 mM) | [8] |
| DMF | 30 mg/mL (102.58 mM) | [8] |
| DMSO | 30 mg/mL (102.58 mM) | [8] |
Note: Sonication is recommended to aid dissolution.[8]
Other Physical Properties
| Property | General Information |
| Melting Point | As a polyunsaturated fatty acid methyl ester, it is expected to have a low melting point. |
| Boiling Point | The boiling point can be determined by gas chromatography using a boiling point standard, as is common for FAMEs.[9] |
| Density | The density of FAMEs can be predicted using group contribution methods or measured using a density meter.[10] |
| Refractive Index | The refractive index of fatty acid esters is related to their degree of saturation and can be measured using a refractometer.[11] |
Experimental Protocols
This section outlines general methodologies for the determination of key physicochemical and biological properties of Methyl alpha-eleostearate, based on established protocols for fatty acid methyl esters (FAMEs).
Preparation of Methyl alpha-Eleostearate (Transesterification)
Methyl alpha-eleostearate can be prepared from oils rich in alpha-eleostearic acid, such as tung oil or bitter gourd seed oil, through transesterification.
Protocol: Acid-Catalyzed Transesterification
-
Reaction Mixture: A lipid sample containing alpha-eleostearic acid is mixed with a solution of 1.2% HCl in methanol/toluene.[12]
-
Heating: The mixture is heated at 100°C for 1 to 1.5 hours.[12]
-
Extraction: After cooling, hexane (B92381) and water are added to the mixture to extract the FAMEs. The upper hexane layer containing Methyl alpha-eleostearate is collected.[12]
-
Purification: The solvent is evaporated, and the resulting FAMEs can be purified using techniques like column chromatography.
Determination of Physicochemical Properties
a) Melting Point:
-
A small amount of the purified liquid sample is placed in a capillary tube.
-
The tube is cooled until the sample solidifies.
-
The tube is then slowly heated in a melting point apparatus, and the temperature range over which the solid melts is recorded.
b) Boiling Point by Gas Chromatography (GC):
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a wax column for polarity-based separation) is used.[12]
-
Calibration: A mixture of n-alkane standards with known boiling points is injected to create a calibration curve of retention time versus boiling point.
-
Sample Analysis: The Methyl alpha-eleostearate sample is injected under the same GC conditions.
-
Determination: The boiling point of Methyl alpha-eleostearate is determined by comparing its retention time to the calibration curve.
c) Density:
-
Instrumentation: A digital density meter is used for accurate measurements.
-
Calibration: The instrument is calibrated using a standard of known density, such as deionized water.
-
Measurement: The sample is introduced into the measuring cell of the density meter, and the density is recorded at a specific temperature.
d) UV-Vis Spectrophotometry:
-
Sample Preparation: A solution of Methyl alpha-eleostearate in a suitable UV-transparent solvent (e.g., ethanol) is prepared at a known concentration.
-
Instrumentation: A UV-Vis spectrophotometer is used.
-
Measurement: The absorbance of the solution is measured across a range of wavelengths (e.g., 200-400 nm) to identify the wavelengths of maximum absorbance (λmax).
Analysis of Biological Activity (Apoptosis Assay)
Protocol: Cell Viability and Apoptosis Induction in Colon Cancer Cells
-
Cell Culture: Human colon cancer cells (e.g., Caco-2) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of Methyl alpha-eleostearate for specific time periods.
-
Apoptosis Detection: Apoptosis can be assessed using various methods, such as:
-
Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells by flow cytometry.
-
Caspase Activity Assays: To measure the activity of key apoptotic enzymes like caspase-3 and caspase-9.
-
Western Blotting: To analyze the expression levels of apoptosis-related proteins (e.g., p53, GADD45, PPARγ, Bax, Bcl-2).
-
Biological Activity and Signaling Pathway
Methyl alpha-eleostearate has been shown to induce apoptosis in human colon cancer cells. This biological activity is mediated through the upregulation of key signaling proteins.
Apoptotic Signaling Pathway in Colon Cancer Cells
In colon cancer Caco-2 cells, Methyl alpha-eleostearate induces apoptosis by up-regulating the expression of GADD45 (Growth Arrest and DNA Damage-inducible 45), p53, and PPARγ (Peroxisome Proliferator-Activated Receptor gamma).[7] The proposed signaling cascade is visualized below.
Pathway Description:
-
Initiation: Methyl alpha-eleostearate acts as an external stimulus on colon cancer cells.
-
Upregulation of Key Regulators: The presence of Methyl alpha-eleostearate leads to the increased expression and/or activation of three crucial proteins:
-
PPARγ: A nuclear receptor that, when activated, can induce apoptosis.[13][14]
-
p53: A tumor suppressor protein that plays a central role in initiating apoptosis in response to cellular stress.[15]
-
GADD45: A stress-inducible protein that is a downstream target of p53 and is involved in cell cycle arrest and apoptosis.[16][17][18]
-
-
Interplay of Signaling Molecules: There is a known interplay between these proteins. PPARγ activation can influence p53 expression, and p53 directly upregulates the expression of GADD45.[19][20][21][22]
-
Induction of Apoptosis: The collective upregulation and activation of PPARγ, p53, and GADD45 converge to initiate the apoptotic cascade, leading to programmed cell death of the cancer cells.
Experimental Workflow for Pathway Analysis
The following workflow can be employed to investigate the signaling pathway of Methyl alpha-eleostearate.
Conclusion
Methyl alpha-eleostearate possesses distinct physicochemical properties and demonstrates significant biological activity, particularly in the context of cancer cell apoptosis. While some physical properties require further experimental determination, the established methodologies for FAMEs provide a clear path for their characterization. The elucidation of its apoptotic signaling pathway highlights its potential as a lead compound for further investigation in cancer research and drug development. This guide consolidates the current knowledge on Methyl alpha-eleostearate, offering a foundational resource for the scientific community.
References
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